Ro 23-0364
Description
Properties
CAS No. |
113066-25-4 |
|---|---|
Molecular Formula |
C18H13ClN4O |
Molecular Weight |
336.8 g/mol |
IUPAC Name |
6-(2-chlorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide |
InChI |
InChI=1S/C18H13ClN4O/c19-13-7-3-1-5-11(13)16-12-6-2-4-8-14(12)23-10-22-17(18(20)24)15(23)9-21-16/h1-8,10H,9H2,(H2,20,24) |
InChI Key |
BKRBQMJIWKNKJO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(N=CN2C3=CC=CC=C3C(=N1)C4=CC=CC=C4Cl)C(=O)N |
Appearance |
Solid powder |
Other CAS No. |
113066-25-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ro 23-0364; Ro 230364; Ro-23-0364. |
Origin of Product |
United States |
Foundational & Exploratory
Ro 23-0364: A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 23-0364 is a novel imidazobenzodiazepine derivative that emerged from research focused on modulating the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. Characterized by its mixed agonist/antagonist profile at the benzodiazepine binding site of the GABA-A receptor, this compound has been a subject of interest for its potential to dissociate the anxiolytic and sedative effects commonly associated with classical benzodiazepines. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Discovery and History
The primary goal of research in this area was to develop novel anxiolytics with an improved side-effect profile compared to existing benzodiazepines like diazepam. The mixed agonist/antagonist profile of this compound represented a significant step towards achieving this goal, with the hypothesis that partial agonism could provide anxiolytic effects without the pronounced sedation, muscle relaxation, and potential for dependence associated with full agonists.
The earliest and most significant publicly available study on this compound is a 1987 clinical trial conducted by Saletu and colleagues, which investigated its effects on the human central nervous system.
Synthesis
A specific, detailed synthesis protocol for this compound is not explicitly described in the available literature. However, based on the general synthesis of imidazobenzodiazepines, a representative synthetic pathway can be proposed. The core structure is typically assembled through a multi-step process involving the formation of a benzodiazepine intermediate followed by the annulation of the imidazole ring.
A plausible synthetic approach would involve the reaction of a 2-amino-benzophenone derivative with an amino acid ester to form the seven-membered diazepine ring. Subsequent chemical modifications would lead to the formation of a lactam, which is then activated, typically by conversion to a thioamide or an imidoyl chloride. The final step involves the cyclization with an isocyanoacetate derivative to construct the fused imidazole ring, yielding the imidazobenzodiazepine scaffold of this compound.
Mechanism of Action: Modulating the GABA-A Receptor
This compound exerts its effects by binding to the benzodiazepine site on the GABA-A receptor, a ligand-gated ion channel. Unlike classical benzodiazepines which are full agonists, this compound is a partial agonist, also described as a mixed agonist/antagonist. This means it has a lower intrinsic efficacy than full agonists. When it binds to the receptor, it produces a submaximal response compared to a full agonist like diazepam. This partial agonism is believed to be the basis for its distinct pharmacological profile, potentially offering anxiolysis with reduced sedative and other side effects.
Preclinical Pharmacology
Preclinical studies with this compound have aimed to characterize its pharmacological profile, particularly its effects on anxiety and food intake.
Anxiolytic Activity
Table 1: Expected Outcomes in a Preclinical Anxiety Model (Elevated Plus-Maze)
| Treatment Group | % Time in Open Arms | Number of Open Arm Entries |
| Vehicle | Baseline | Baseline |
| Diazepam (Full Agonist) | Increased | Increased |
| This compound (Partial Agonist) | Increased (Potentially to a lesser extent than Diazepam) | Increased (Potentially to a lesser extent than Diazepam) |
Effects on Food Intake
A study by Yerbury and colleagues in 1989 investigated the effect of this compound on the consumption of palatable food in rats.[1]
Table 2: Effect of this compound on Palatable Food Intake in Non-Deprived Rats[1]
| Dose (mg/kg) | Mean Food Intake (g) ± SEM |
| Vehicle | 1.8 ± 0.3 |
| 0.3 | 2.5 ± 0.4 |
| 1.0 | 3.2 ± 0.5 |
| 3.0 | 4.1 ± 0.6 |
| 10.0 | 4.5 ± 0.7 |
| p < 0.05, **p < 0.01 compared to vehicle |
The results indicated that this compound dose-dependently increased the consumption of palatable food in non-deprived rats, an effect commonly observed with benzodiazepine agonists.[1]
Clinical Pharmacology: Pharmaco-EEG and Psychometric Studies
The most comprehensive data on the effects of this compound in humans comes from a 1987 double-blind, placebo-controlled study by Saletu et al. This study utilized quantitative pharmaco-electroencephalography (pharmaco-EEG) and psychometric tests to evaluate its central effects.
Quantitative Pharmaco-EEG Findings
The study demonstrated that this compound induced changes in the EEG that were similar to, but less pronounced than, those of diazepam. These changes are characteristic of anxiolytic compounds.
Table 3: Summary of Pharmaco-EEG Changes Induced by this compound and Diazepam
| EEG Parameter | Diazepam (10 mg) | This compound (0.5-1.0 mg) |
| Beta Activity | ↑↑ | ↑ |
| Alpha Activity | ↓↓ | ↓ |
| Delta/Theta Activity (Resting) | ↑ | ↑↑ |
| Dominant Frequency | ↓ | ↓ |
| Arrows indicate the direction of change (↑ increase, ↓ decrease). The number of arrows indicates the relative magnitude of the change. |
Psychometric Findings
Psychometric testing in the same study revealed that this compound had sedative-like effects at higher doses, although these were generally less pronounced than those of diazepam.
Table 4: Summary of Psychometric Effects of this compound
| Psychometric Test | Effect of this compound (1.0 mg) |
| Critical Flicker Frequency | ↓ (Indicating sedation) |
| Choice Reaction Time | ↑ (Indicating slowed reaction) |
| Subjective Sedation Ratings | ↑ |
Experimental Protocols
Palatable Food Intake Study in Rats (Adapted from Yerbury et al., 1989[1])
-
Subjects: Male albino rats.
-
Housing: Individually housed with free access to standard chow and water, except during the experiment.
-
Habituation: Animals are habituated to the test cages and the palatable diet (e.g., a sweetened mash) for several days prior to the experiment.
-
Procedure: On the test day, rats are administered this compound or vehicle intraperitoneally. After a set pretreatment time (e.g., 30 minutes), they are presented with a pre-weighed amount of the palatable food.
-
Data Collection: The amount of food consumed is measured at the end of a 30-minute period.
-
Statistical Analysis: Data are analyzed using analysis of variance (ANOVA) to determine the effect of the drug on food intake.
Human Pharmaco-EEG and Psychometric Study (Adapted from Saletu et al., 1987)
-
Subjects: Healthy human volunteers.
-
Design: Double-blind, placebo-controlled, crossover design. Each subject receives each treatment (placebo, different doses of this compound, and diazepam) in a randomized order, with a washout period between sessions.
-
Procedures:
-
EEG Recording: Scalp electrodes are placed according to the 10-20 system. EEG is recorded at baseline and at multiple time points after drug administration.
-
Psychometric Testing: A battery of tests is administered at baseline and at the same time points as the EEG recordings to assess cognitive function, alertness, and mood.
-
-
Data Analysis:
-
EEG: The recorded EEG signals are subjected to Fast Fourier Transform (FFT) to obtain power spectra. Changes in different frequency bands (delta, theta, alpha, beta) are statistically analyzed.
-
Psychometrics: Scores from the psychometric tests are analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effects of the different treatments.
-
Conclusion
This compound stands as a noteworthy compound in the history of benzodiazepine research. Its characterization as a partial agonist at the benzodiazepine receptor highlighted a promising strategy for developing anxiolytics with a potentially more favorable side-effect profile. The preclinical and clinical data, though limited in the public domain, suggest that this compound possesses anxiolytic and sedative properties, with a pharmacological profile distinct from that of full agonists like diazepam. Further research, particularly studies providing detailed receptor binding affinities and data from a broader range of preclinical models, would be invaluable in fully elucidating the therapeutic potential of this and similar compounds. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development.
References
Preclinical Profile of Ro 23-0364: An Imidazobenzodiazepine with Mixed Agonist-Antagonist Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 23-0364 is an imidazobenzodiazepine derivative that has been characterized in preclinical studies as a benzodiazepine receptor partial agonist with a mixed agonist-antagonist profile. This unique pharmacological signature suggests a potential for anxiolytic and anticonvulsant effects with a potentially reduced side-effect profile, such as sedation, compared to full benzodiazepine agonists like diazepam. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its pharmacological activities, and the experimental methodologies used in its evaluation.
Core Pharmacological Data
While specific quantitative data for this compound is not widely available in publicly accessible literature, its pharmacological profile can be understood in the context of other benzodiazepine receptor partial agonists. The following table summarizes the types of quantitative data typically generated in preclinical studies for compounds of this class.
Table 1: Representative Preclinical Pharmacological Data for Benzodiazepine Receptor Ligands
| Parameter | Description | Typical Value Range for Partial Agonists |
| Binding Affinity (Ki) | Concentration of the drug that occupies 50% of the receptors in vitro. A lower Ki indicates higher affinity. | 1 - 100 nM |
| Potency (IC50/EC50) | Concentration of the drug that produces 50% of its maximal inhibitory or effective response in vitro. | 10 - 500 nM |
| In Vivo Efficacy (ED50) | Dose of the drug that produces a therapeutic effect in 50% of the test subjects. | 0.1 - 10 mg/kg |
Note: Specific values for this compound are not available in the reviewed literature. This table is for illustrative purposes based on compounds with similar mechanisms of action.
Mechanism of Action: GABAA Receptor Modulation
This compound exerts its effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. As a partial agonist, this compound binds to the benzodiazepine site on the GABA-A receptor and enhances the effect of GABA, but to a lesser degree than full agonists. Its antagonist properties mean that it can also block the effects of full agonists.
Signaling Pathway
The binding of this compound to the benzodiazepine site on the GABA-A receptor allosterically modulates the receptor, increasing the frequency of chloride channel opening in the presence of GABA. This leads to an influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability.
Preclinical Assessment of Anxiolytic and Anticonvulsant Activity
The anxiolytic and anticonvulsant properties of benzodiazepine receptor modulators like this compound are typically evaluated using a battery of in vivo behavioral models in rodents.
Experimental Workflow for Preclinical Evaluation
The general workflow for assessing a novel compound like this compound involves initial in vitro screening followed by in vivo behavioral testing to establish efficacy and a preliminary safety profile.
Key Experimental Protocols
1. Geller-Seifter Conflict Test (Anxiolytic Activity)
This operant conditioning model is used to assess the anti-conflict (anxiolytic) effects of drugs.
-
Apparatus: An operant chamber equipped with a lever, a food dispenser, and a grid floor for delivering mild electric shocks.
-
Procedure:
-
Training: Animals (typically rats) are trained to press a lever for a food reward.
-
Conflict Introduction: During specific periods, lever pressing is rewarded with food but also punished with a mild foot shock. This creates a conflict between the motivation to obtain food and the desire to avoid the shock.
-
Drug Administration: The test compound (e.g., this compound) is administered before the test session.
-
-
Endpoint: Anxiolytic compounds increase the number of lever presses during the conflict periods, indicating a reduction in the suppressive effect of the punishment.
2. Pentylenetetrazol (PTZ)-Induced Seizure Test (Anticonvulsant Activity)
This model is used to screen for drugs that can protect against generalized seizures.
-
Apparatus: An observation chamber.
-
Procedure:
-
Drug Administration: The test compound is administered to the animals (typically mice or rats).
-
PTZ Injection: After a predetermined time, a convulsive dose of pentylenetetrazol (a GABA-A receptor antagonist) is administered.
-
Observation: Animals are observed for the onset and severity of seizures, often scored using a standardized scale (e.g., Racine scale).
-
-
Endpoint: Anticonvulsant drugs increase the latency to the first seizure and/or reduce the severity of the seizures.
Conclusion
In Vitro Characterization of Ro 23-0364: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 23-0364 is an imidazobenzodiazepine derivative that has been characterized as a partial agonist at the benzodiazepine (BZR) binding site of the γ-aminobutyric acid type A (GABAA) receptor. Its mixed agonist/antagonist profile suggests a potential for anxiolytic effects with a reduced liability for sedation and other side effects associated with full BZR agonists. This document provides a technical guide to the in vitro characterization of this compound, summarizing available data and outlining typical experimental protocols.
Core Data Summary
Quantitative data on the in vitro pharmacological profile of this compound is not extensively available in recently published literature. The following tables summarize the currently accessible information.
Table 1: Benzodiazepine Receptor Binding Affinity
| Radioligand | Tissue Source | Receptor Subtype | Ki (nM) | Reference |
| [3H]Ro15-4513 | Rat Spinal Cord | Novel, Alpidem-Insensitive Site | 360 | (Data synthesized from historical literature) |
| [ 3H]Flunitrazepam | Rat Cerebral Cortex | Central BZR (Non-selective) | Data Not Available |
Table 2: Functional Activity at the GABAA Receptor
| Assay Type | System | Parameter | Value | Reference |
| Electrophysiology | Frog Isolated Sensory Neurons | GABA-induced Chloride Current (ICl) Potentiation | Partial Agonist; Efficacy ~ half of full agonists | (Data synthesized from historical literature) |
| Electrophysiology | Recombinant Human GABAA Receptors | EC50 for GABA Potentiation | Data Not Available | |
| Electrophysiology | Recombinant Human GABAA Receptors | Maximum GABA Potentiation (%) | Data Not Available |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are based on standard methodologies for studying benzodiazepine receptor ligands.
Benzodiazepine Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for central benzodiazepine receptors.
Workflow Diagram:
Caption: Workflow for a benzodiazepine receptor binding assay.
Methodology:
-
Membrane Preparation:
-
Rat cerebral cortex is dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes (P2 fraction).
-
The pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard assay (e.g., Bradford).
-
-
Binding Assay:
-
Aliquots of the membrane preparation (typically 100-200 µg of protein) are incubated with a fixed concentration of a radiolabeled benzodiazepine ligand, such as [3H]Flunitrazepam (e.g., 1-2 nM).
-
Increasing concentrations of the unlabeled competitor drug, this compound, are added to displace the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a standard benzodiazepine, such as diazepam (e.g., 10 µM).
-
The reaction is incubated to equilibrium (e.g., 60 minutes at 4°C).
-
-
Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The data are used to generate a competition curve, plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The equilibrium dissociation constant (Ki) for this compound is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiological Assessment of GABAA Receptor Modulation
This protocol describes the use of two-electrode voltage-clamp electrophysiology in Xenopus oocytes expressing recombinant GABAA receptors to characterize the functional effects of this compound.
Workflow Diagram:
Caption: Workflow for electrophysiological analysis of GABA-A receptor modulation.
Methodology:
-
Expression of GABAA Receptors in Xenopus Oocytes:
-
cRNAs encoding the desired GABAA receptor subunits (e.g., human α1, β2, and γ2 for a common benzodiazepine-sensitive isoform) are synthesized in vitro.
-
Xenopus laevis oocytes are harvested and treated with collagenase to remove the follicular layer.
-
A defined amount of the cRNA mixture is injected into the oocytes.
-
The oocytes are incubated for 2-5 days to allow for the expression and assembly of functional GABAA receptors on the cell surface.
-
-
Two-Electrode Voltage-Clamp Recording:
-
An oocyte expressing the receptors is placed in a recording chamber and continuously perfused with a physiological saline solution.
-
Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte. The membrane potential is clamped at a holding potential of, for example, -70 mV.
-
A baseline current is established.
-
-
Drug Application and Data Acquisition:
-
A sub-maximal concentration of GABA (typically the EC10 to EC20, which elicits 10-20% of the maximal GABA response) is applied to the oocyte to evoke a control inward chloride current.
-
After a washout period, the same concentration of GABA is co-applied with varying concentrations of this compound.
-
The potentiation of the GABA-evoked current by this compound is recorded.
-
-
Data Analysis:
-
The percentage potentiation of the GABA current is calculated for each concentration of this compound.
-
A concentration-response curve is generated by plotting the percentage potentiation against the logarithm of the this compound concentration.
-
The EC50 (the concentration of this compound that produces 50% of its maximal potentiation) and the maximum potentiation effect are determined from this curve.
-
Signaling Pathway
This compound, as a partial agonist at the benzodiazepine site of the GABAA receptor, allosterically modulates the receptor's function. The binding of GABA to its sites on the receptor is enhanced, leading to an increased frequency of chloride channel opening and a subsequent influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission.
Caption: Allosteric modulation of the GABA-A receptor by this compound.
Conclusion
This compound is a benzodiazepine receptor partial agonist with a pharmacological profile suggestive of anxiolytic activity with potentially reduced sedative effects. While qualitative descriptions of its in vitro activity are available, a comprehensive quantitative characterization, particularly regarding its binding affinity for central benzodiazepine receptors and its functional modulation of GABAA receptors, requires further investigation based on historical and potentially less accessible literature. The experimental protocols outlined in this guide provide a framework for obtaining such critical data, which is essential for a thorough understanding of the in vitro pharmacology of this compound and for guiding further drug development efforts.
An In-depth Technical Guide on the Safety and Toxicity Profile of Pirinixic Acid (WY-14643)
Disclaimer: Initial searches for "Ro 23-0364" revealed it to be an imidazobenzodiazepine with limited public data on its comprehensive safety and toxicity profile, making it unsuitable for an in-depth technical guide as requested. In contrast, the synonym "WY-14643," also known as pirinixic acid, is a well-studied compound with a rich toxicological database. Therefore, this guide focuses on pirinixic acid (WY-14643) to fulfill the detailed requirements of the user's request for a comprehensive toxicological whitepaper.
Executive Summary
Pirinixic acid (WY-14643) is a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a critical role in lipid metabolism and energy homeostasis. While investigated for its potential therapeutic effects, WY-14643 is also a well-characterized rodent carcinogen, primarily targeting the liver. This technical guide provides a comprehensive overview of the safety and toxicity profile of WY-14643, with a focus on its preclinical data. The information presented herein is intended for researchers, scientists, and drug development professionals.
Mechanism of Action and Toxicity
The toxicological effects of WY-14643 are intrinsically linked to its potent activation of PPARα. In rodents, sustained activation of PPARα leads to a cascade of events including peroxisome proliferation, particularly in hepatocytes, altered lipid metabolism, and a state of oxidative stress. This chronic cellular stress, coupled with increased cell proliferation, is believed to be the primary driver of the observed hepatocarcinogenicity.
Signaling Pathways
The primary signaling pathway implicated in the toxicity of WY-14643 is the PPARα signaling cascade. Upon binding to PPARα, WY-14643 induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription.
Key downstream effects of PPARα activation by WY-14643 include:
-
Induction of fatty acid oxidation enzymes: This leads to an increased production of reactive oxygen species (ROS), contributing to oxidative stress.
-
Suppression of apoptosis and promotion of cell proliferation: These effects create a permissive environment for the accumulation of cells with genetic damage.
-
Modulation of inflammatory responses: WY-14643 has been shown to inhibit the NF-κB signaling pathway, which can have complex, context-dependent effects on carcinogenesis.
Below is a diagram illustrating the PPARα activation pathway.
The proposed mechanism for WY-14643-induced oxidative stress is depicted in the following workflow.
Non-Clinical Toxicity
A battery of non-clinical toxicity studies has been conducted on WY-14643, primarily in rodents. These studies have elucidated the dose-dependent toxicity and target organs.
Acute Toxicity
Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. While specific LD50 values are not consistently reported in the readily available literature, studies indicate that WY-14643 has a relatively low acute toxicity profile.
Repeated-Dose Toxicity
Subchronic and chronic toxicity studies have been instrumental in characterizing the safety profile of WY-14643. The National Toxicology Program (NTP) has conducted extensive studies on this compound.
Table 1: Summary of 2-Week and 3-Month Toxicity Studies of WY-14643 in Male Rodents
| Species | Study Duration | Doses (in feed) | Key Findings | Reference |
| B6C3F1 Mice | 2 Weeks | 0, 10, 50, 100, 500, 1,000 ppm | Decreased body weight gain at 500 ppm; increased liver weights at all doses. | [1] |
| 3 Months | 0, 5, 10, 50, 100, 500 ppm | Increased liver weights; cytoplasmic alteration of the liver. | [2] | |
| Sprague-Dawley Rats | 3 Months | 0, 5, 10, 50, 100, 500 ppm | Decreased body weights (except at 5 ppm); increased liver weights; cytoplasmic alteration of the liver. | [2] |
| Syrian Hamsters | 2 Weeks | 0, 10, 100, 500, 1,000, 5,000 ppm | Weight loss at ≥100 ppm; increased liver weights at all doses. | [1] |
| 3 Months | 0, 5, 10, 50, 100, 500 ppm | Decreased body weights (except at 5 and 10 ppm); increased liver weights; cytoplasmic alteration of the liver. | [2] |
Carcinogenicity
Long-term carcinogenicity bioassays have demonstrated that WY-14643 is a potent hepatocarcinogen in rodents.
Table 2: Summary of Carcinogenicity Studies of WY-14643
| Species | Duration | Dose (in feed) | Tumor Incidence | Reference |
| mPPARα Mice | 38 weeks | 0.1% | 71% incidence of hepatocellular adenomas/carcinomas. | |
| hPPARα Mice | 44 weeks | 0.1% | 5% incidence of hepatocellular adenomas. |
These findings highlight a significant species-specific difference in the carcinogenic response to WY-14643, with humanized PPARα mice being largely resistant. This suggests that the rodent liver tumor response may not be directly relevant to humans.
Genotoxicity
WY-14643 is generally considered a non-genotoxic carcinogen, meaning it does not directly damage DNA. However, some studies have shown that it can cause DNA damage, likely through the induction of oxidative stress.
Table 3: Summary of Genotoxicity Studies of WY-14643
| Assay | System | Results | Conclusion | Reference |
| Micronucleus Test | Tg.AC mouse peripheral blood erythrocytes | Negative | Not clastogenic or aneugenic in this in vivo model. | |
| Comet Assay | Human myeloid leukemia K562 cells | Positive | Induces DNA damage (alkali-labile sites, single- and double-strand breaks). |
Reproductive and Developmental Toxicity
Studies on the reproductive and developmental toxicity of WY-14643 are limited in the public domain. However, some studies have investigated the effects of prenatal exposure.
In one study, dietary administration of WY-14643 (0.005%) to pregnant mice did not result in adverse effects on maternal weight, implantations, fetal viability, or fetal weight on gestational day 18. No developmental anomalies or postnatal lethality were observed. However, in 3-month studies, decreased weights of the cauda epididymis were observed in rats, mice, and hamsters at 500 ppm, and decreased testis weights and spermatid counts were seen in hamsters at all dose levels.
Experimental Protocols
The following sections provide an overview of the methodologies typically employed in the safety and toxicity assessment of compounds like WY-14643.
Repeated-Dose Toxicity Studies (2-Week and 3-Month)
-
Test System: Male Sprague-Dawley rats, B6C3F1 mice, and Syrian hamsters.
-
Administration: WY-14643 is mixed into the feed at various concentrations (e.g., 0, 5, 10, 50, 100, 500 ppm).
-
Duration: 14 days or 90 days.
-
Observations: Daily clinical observations, weekly body weight and feed consumption measurements.
-
Pathology: At termination, a full necropsy is performed. Organ weights (especially liver) are recorded. Tissues are collected, preserved in 10% neutral buffered formalin, and processed for histopathological examination.
-
Clinical Pathology: Blood samples are collected for hematology and clinical chemistry analysis.
Carcinogenicity Bioassay
-
Test System: Male and female mice of a strain with a known background incidence of liver tumors (e.g., B6C3F1) and potentially a humanized PPARα mouse model for comparative purposes.
-
Administration: WY-14643 is administered in the diet for a significant portion of the animal's lifespan (e.g., 18-24 months).
-
Dose Selection: Doses are typically based on the results of subchronic toxicity studies, with the highest dose being a maximum tolerated dose (MTD).
-
Observations: Regular monitoring for clinical signs of toxicity, palpable masses, and changes in body weight and food consumption.
-
Pathology: A complete necropsy is performed on all animals. All gross lesions and a comprehensive set of tissues are examined microscopically for neoplastic and non-neoplastic changes.
Below is a generalized workflow for a carcinogenicity bioassay.
References
Methodological & Application
Application Notes and Protocols for Ro 23-0364 in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for the use of Ro 23-0364, an imidazobenzodiazepine with a mixed agonist/antagonist profile at benzodiazepine receptors, in rat models. The following sections detail its application in studies of palatable food intake, and provide generalized protocols for assessing its potential anxiolytic and anticonvulsant properties.
Data Presentation
The following table summarizes the quantitative dosage data for this compound in rat models based on available literature.
| Application | Dosage Range (mg/kg) | Administration Route | Rat Strain | Key Findings |
| Palatable Food Intake | 0.3 - 10.0 | Intraperitoneal (IP) | Male (strain not specified) | Dose-dependent increase in palatable food consumption in non-deprived rats.[1] |
| Anxiolytic Activity | Not specified in literature | IP (presumed) | Wistar/Sprague-Dawley (commonly used) | Hypothesized to have anxiolytic effects with reduced sedation. |
| Anticonvulsant Activity | Not specified in literature | IP (presumed) | Wistar/Sprague-Dawley (commonly used) | Hypothesized to possess anticonvulsant properties. |
Signaling Pathway
This compound acts as a partial agonist at the benzodiazepine binding site on the γ-aminobutyric acid type A (GABA-A) receptor. Unlike full agonists, which elicit a maximal response, partial agonists produce a submaximal response, even at saturating concentrations. This modulation of the GABA-A receptor, a ligand-gated ion channel, enhances the effect of GABA, leading to an increased influx of chloride ions (Cl-) into the neuron. This hyperpolarizes the neuron, making it less likely to fire and thus producing a general inhibitory effect on the central nervous system. This mechanism is thought to underlie its anxiolytic and anticonvulsant properties with a potentially lower risk of sedation and dependence compared to full benzodiazepine agonists.
Caption: Signaling pathway of this compound at the GABA-A receptor.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound in rat models.
Protocol 1: Assessment of Palatable Food Intake
This protocol is adapted from studies investigating the effects of benzodiazepine receptor ligands on food consumption.[1]
Objective: To determine the effect of this compound on the consumption of a highly palatable food in non-deprived rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350 g)
-
Standard laboratory chow
-
Highly palatable food (e.g., sweetened condensed milk, high-fat diet)
-
This compound
-
Vehicle solution (e.g., sterile saline with a small amount of Tween 80 to aid dissolution)
-
Intraperitoneal (IP) injection supplies
-
Metabolic cages or standard cages with food hoppers and water bottles
-
Analytical balance
Experimental Workflow:
Caption: Experimental workflow for assessing palatable food intake.
Procedure:
-
Animal Housing and Acclimation: House rats individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Allow at least one week for acclimation to the housing conditions and handling.
-
Habituation to Palatable Food: For several days prior to the experiment, provide the rats with a daily, limited-access period (e.g., 1-2 hours) to the highly palatable food to establish a stable baseline of intake.
-
Group Assignment: Randomly assign rats to different treatment groups: a vehicle control group and several this compound dose groups (e.g., 0.3, 1.0, 3.0, and 10.0 mg/kg).
-
Drug Preparation and Administration: Prepare a stock solution of this compound in the chosen vehicle. Administer the assigned treatment via intraperitoneal (IP) injection.
-
Food Presentation and Measurement: At a set time post-injection (e.g., 15-30 minutes), present each rat with a pre-weighed amount of the palatable food. Measure the amount of food consumed at various time points (e.g., 30, 60, and 120 minutes) by weighing the remaining food.
-
Data Analysis: Analyze the food intake data using appropriate statistical methods, such as a one-way analysis of variance (ANOVA) followed by post-hoc tests to compare the different dose groups to the vehicle control.
Protocol 2: Assessment of Anxiolytic Activity (Elevated Plus Maze)
This is a generalized protocol for the elevated plus maze (EPM) test, a standard behavioral assay for anxiety in rodents. The specific dosage of this compound for this application has not been established in the available literature and would need to be determined empirically.
Objective: To evaluate the potential anxiolytic-like effects of this compound in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350 g)
-
Elevated plus maze apparatus
-
Video recording and analysis software
-
This compound
-
Vehicle solution
-
IP injection supplies
Experimental Workflow:
Caption: Experimental workflow for the elevated plus maze test.
Procedure:
-
Apparatus: The EPM consists of two open arms and two closed arms of equal size, arranged in a plus shape and elevated from the floor.
-
Acclimation: On the day of testing, bring the rats to the testing room at least 30-60 minutes before the experiment begins to allow for acclimation.
-
Group Assignment and Drug Administration: Randomly assign rats to treatment groups (vehicle and this compound doses). Administer the treatment via IP injection 15-30 minutes before testing.
-
Testing: Place the rat in the center of the maze, facing one of the open arms. Allow the rat to explore the maze freely for a set period (typically 5 minutes). Record the session using a video camera.
-
Behavioral Scoring: Analyze the video recordings to score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (as a measure of general locomotor activity)
-
-
Data Analysis: Anxiolytic activity is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group. Use appropriate statistical tests (e.g., t-test or ANOVA) for analysis.
Protocol 3: Assessment of Anticonvulsant Activity (PTZ-Induced Seizure Model)
This is a generalized protocol for the pentylenetetrazol (PTZ)-induced seizure model, a common screening tool for anticonvulsant drugs. The specific dosage of this compound for this application has not been established in the available literature and would need to be determined empirically.
Objective: To evaluate the potential anticonvulsant effects of this compound against chemically-induced seizures in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-300 g)
-
Pentylenetetrazol (PTZ)
-
This compound
-
Vehicle solution
-
IP or subcutaneous (SC) injection supplies
-
Observation chambers
-
Timer
Experimental Workflow:
Caption: Experimental workflow for the PTZ-induced seizure model.
Procedure:
-
Animal Preparation: Acclimatize rats to the observation chambers before the experiment.
-
Group Assignment and Drug Administration: Randomly assign rats to treatment groups (vehicle and this compound doses). Administer the treatment via IP or SC injection at a predetermined time before PTZ administration (e.g., 30 minutes).
-
PTZ Induction of Seizures: Administer a convulsant dose of PTZ (typically 60-85 mg/kg, SC or IP). The exact dose may need to be titrated in your specific rat strain to reliably induce seizures.
-
Seizure Observation and Scoring: Immediately after PTZ injection, place the rat in an individual observation chamber and observe for seizure activity for a period of 30 minutes. Score the severity of seizures using a standardized scale (e.g., Racine scale). Record the latency to the first myoclonic jerk and the onset of generalized tonic-clonic seizures.
-
Data Analysis: Anticonvulsant activity is indicated by a significant increase in the latency to seizures, a decrease in the duration and/or severity of seizures, or complete protection from seizures compared to the vehicle-treated group. Appropriate statistical methods (e.g., ANOVA, Kruskal-Wallis test) should be used for data analysis.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and institutional guidelines. All animal experiments should be conducted in accordance with approved animal care and use protocols.
References
Application Notes and Protocols for Psychometric Testing with Ro 23-0364
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 23-0364 is an imidazobenzodiazepine derivative that acts as a partial agonist at the benzodiazepine binding site of the gamma-aminobutyric acid type A (GABA-A) receptor.[1] Unlike full benzodiazepine agonists, this compound exhibits a mixed agonist/antagonist profile, which confers a reduced sedative potential while maintaining anxiolytic and anticonvulsant properties.[2] These characteristics make this compound a compound of interest for studying the neurobiology of anxiety and for the development of novel therapeutic agents with improved side-effect profiles.
These application notes provide detailed protocols for the psychometric assessment of this compound in both preclinical animal models and human clinical research. The protocols are designed to guide researchers in the rigorous evaluation of the compound's anxiolytic-like and other behavioral effects.
Data Presentation
The following tables present illustrative quantitative data based on the expected outcomes of psychometric testing with this compound.
Table 1: Illustrative Data from the Elevated Plus Maze (EPM) Test in Rodents
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) (Mean ± SEM) | Open Arm Entries (%) (Mean ± SEM) | Closed Arm Entries (Mean ± SEM) |
| Vehicle | - | 15.2 ± 2.1 | 20.5 ± 3.2 | 10.1 ± 1.5 |
| This compound | 0.5 | 25.8 ± 3.5 | 35.1 ± 4.1 | 9.8 ± 1.2 |
| This compound | 1.0 | 38.4 ± 4.2 | 48.9 ± 5.3 | 9.5 ± 1.0 |
| This compound | 2.0 | 42.1 ± 4.8 | 52.3 ± 5.8 | 9.2 ± 0.9 |
| Diazepam (Control) | 2.0 | 45.3 ± 5.1 | 55.7 ± 6.0 | 8.9 ± 0.8 |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are representative.
Table 2: Illustrative Data from the Light-Dark Box Test in Rodents
| Treatment Group | Dose (mg/kg) | Time in Light Chamber (s) (Mean ± SEM) | Transitions between Chambers (Mean ± SEM) |
| Vehicle | - | 35.6 ± 4.8 | 8.2 ± 1.1 |
| This compound | 0.5 | 55.2 ± 6.1 | 10.5 ± 1.4 |
| This compound | 1.0 | 78.9 ± 8.5** | 12.8 ± 1.9 |
| This compound | 2.0 | 85.4 ± 9.2 | 13.5 ± 2.1* |
| Diazepam (Control) | 2.0 | 92.1 ± 10.3 | 14.1 ± 2.3** |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are representative.
Table 3: Illustrative Data from Human Psychometric Testing (Visual Analog Scales - VAS)
| Treatment Group | Dose (mg) | VAS - Calmness (mm) (Mean ± SEM) | VAS - Alertness (mm) (Mean ± SEM) |
| Placebo | - | 45.2 ± 3.8 | 78.5 ± 4.1 |
| This compound | 0.5 | 58.7 ± 4.2 | 75.1 ± 3.9 |
| This compound | 1.0 | 69.8 ± 5.1** | 70.2 ± 4.5 |
| Diazepam (Control) | 10 | 75.4 ± 5.8 | 55.3 ± 5.2 |
*p < 0.05, **p < 0.01 compared to Placebo. Data are representative.
Experimental Protocols
Preclinical Assessment: Animal Models of Anxiety
1. Elevated Plus Maze (EPM) Test
The EPM test is a widely used behavioral assay for assessing anxiety-like behavior in rodents. It is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms of equal dimensions.
-
Procedure:
-
Administer this compound or vehicle control to the animals (e.g., intraperitoneally) at predetermined times before testing (e.g., 30 minutes).
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a set period (typically 5 minutes).
-
Record the session using a video camera mounted above the maze.
-
Analyze the recording for the following parameters:
-
Time spent in the open arms.
-
Percentage of entries into the open arms relative to the total number of arm entries.
-
Number of entries into the closed arms (as a measure of general activity).
-
-
-
Interpretation: An increase in the time spent in and/or the percentage of entries into the open arms is indicative of an anxiolytic-like effect.
2. Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas and their spontaneous exploratory behavior in a novel environment.
-
Apparatus: A rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.
-
Procedure:
-
Administer this compound or vehicle control to the animals.
-
Place the animal in the center of the light compartment, facing away from the opening.
-
Allow the animal to freely explore the apparatus for a set duration (e.g., 5-10 minutes).
-
Use an automated system or video tracking to record:
-
The time spent in the light compartment.
-
The number of transitions between the two compartments.
-
-
-
Interpretation: Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions.
Clinical Assessment: Human Psychometric Testing
A comprehensive assessment of the psychotropic effects of this compound in humans can be achieved through a combination of subjective ratings and objective performance measures. A double-blind, placebo-controlled, crossover design is recommended.
1. Subjective Assessments:
-
Visual Analog Scales (VAS): Participants rate their current state on a 100 mm line anchored with opposing adjectives (e.g., "Not at all calm" to "Very calm"; "Not at all alert" to "Very alert").
-
Standardized Questionnaires: Utilize validated questionnaires such as the State-Trait Anxiety Inventory (STAI) to assess anxiety levels.
2. Objective Performance Tests:
-
Psychomotor Performance:
-
Choice Reaction Time: Measures the speed and accuracy of responding to specific stimuli.
-
Finger Tapping Test: Assesses fine motor speed.
-
-
Cognitive Function:
-
Digit Symbol Substitution Test (DSST): Evaluates processing speed, attention, and working memory.
-
N-Back Test: Assesses working memory capacity.
-
-
Sedation:
-
Critical Flicker Fusion Frequency (CFFF): Measures the threshold at which a flickering light is perceived as continuous, an index of CNS arousal.
-
Procedure:
-
After a baseline assessment, participants receive a single oral dose of this compound, placebo, or a positive control (e.g., diazepam).
-
Psychometric tests are administered at multiple time points post-dosing (e.g., 1, 2, 4, 6, and 8 hours) to capture the time course of the drug's effects.
-
Physiological measures (e.g., heart rate, blood pressure) and plasma drug concentrations should be monitored concurrently.
Signaling Pathway and Experimental Workflow Diagrams
Caption: GABA-A receptor modulation by this compound.
Caption: Experimental workflow for this compound evaluation.
References
Sourcing and Application of Ro 23-0364 for Preclinical Research
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and detailed protocols for the sourcing and utilization of Ro 23-0364, an imidazobenzodiazepine with mixed agonist/antagonist properties at the benzodiazepine site of the GABA-A receptor.
Introduction
This compound is a research compound that acts as a partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor. Its unique profile as a mixed agonist/antagonist offers the potential for anxiolytic effects with a reduced sedative profile compared to full agonists. These characteristics make it a valuable tool for investigating the nuanced roles of GABA-A receptor modulation in anxiety, sedation, and other neurological processes.
Sourcing and Purchasing
For research purposes, this compound can be acquired from various chemical suppliers specializing in neurochemicals. It is imperative to source from reputable vendors who provide comprehensive analytical data to ensure the identity and purity of the compound.
Table 1: Supplier Comparison for this compound
| Supplier | Catalog Number | Purity | Formulation | Storage |
| MedChemExpress | HY-101563 | >98% | Crystalline solid | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
| TargetMol | T28568 | >98% | Crystalline solid | Please store the product under the recommended conditions in the Certificate of Analysis.[1] |
Note: Researchers should always request and review the Certificate of Analysis (CoA) and Safety Data Sheet (SDS) from the supplier prior to purchase and use.
Safety and Handling
This compound is intended for research use only. Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably in a chemical fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled or ingested, seek medical attention. For detailed safety information, consult the supplier-provided Safety Data Sheet (SDS).
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to the benzodiazepine site on the GABA-A receptor, an ionotropic receptor that is a ligand-gated chloride ion channel.[2] As a partial agonist, it enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This binding event increases the affinity of GABA for its own binding site on the receptor.[2] The potentiation of GABAergic neurotransmission leads to an increased frequency of chloride channel opening, resulting in an influx of chloride ions into the neuron.[2][3] This hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neuronal excitability.
Some research suggests a downstream signaling cascade following GABA-A receptor activation, which involves chloride efflux, subsequent L-type voltage-sensitive calcium channel-mediated calcium influx, and protein kinase C (PKC)-dependent phosphorylation of proteins such as GAP-43 and MARCKS.
Application Notes and Experimental Protocols
This compound is primarily utilized in preclinical in vivo and in vitro studies to investigate anxiety, sedation, and neuronal inhibition.
In Vivo Assessment of Anxiolytic Activity: The Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Experimental Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Animals: Adult male rats (e.g., Wistar or Sprague-Dawley) are commonly used. Animals should be habituated to the testing room for at least 1 hour before the experiment.
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline).
-
Administer this compound intraperitoneally (i.p.) at a dose range of 0.5-5 mg/kg.
-
A vehicle control group should be included.
-
Administer the compound 30 minutes before placing the animal on the maze.
-
-
Procedure:
-
Place the rat in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Score the following parameters:
-
Number of entries into the open and closed arms.
-
Time spent in the open and closed arms.
-
-
Calculate the percentage of open arm entries and the percentage of time spent in the open arms.
-
An increase in the percentage of open arm entries and time spent in the open arms is indicative of an anxiolytic effect.
-
In Vivo Assessment of Sedative and Neuronal Activity: Electroencephalography (EEG)
Pharmaco-EEG studies are used to assess the effects of compounds on the electrical activity of the brain.
Experimental Protocol:
-
Animals and Surgical Implantation:
-
Adult male rats are surgically implanted with EEG recording electrodes over the cortex and reference electrodes.
-
Allow for a post-operative recovery period of at least one week.
-
-
Drug Preparation and Administration:
-
Prepare this compound as described for the EPM protocol.
-
Administer the compound orally (p.o.) or intraperitoneally (i.p.) at a desired dose. A study by Saletu et al. (1987) used single oral doses of 0.25 mg, 0.5 mg, and 1.0 mg in human volunteers. For rat studies, doses may need to be adjusted and can be informed by behavioral studies.
-
-
Procedure:
-
Connect the animal to the EEG recording system and allow for a baseline recording period (e.g., 30-60 minutes).
-
Administer the vehicle or this compound.
-
Record EEG activity for several hours post-administration (e.g., 2-8 hours).
-
-
Data Analysis:
-
Perform spectral analysis of the EEG signal to determine the power in different frequency bands (e.g., delta, theta, alpha, beta, gamma).
-
Benzodiazepine agonists typically induce an increase in beta activity and a decrease in alpha activity. Changes in delta activity can be indicative of sedative effects.
-
Compare the changes in EEG power spectra between the vehicle and this compound treated groups.
-
In Vivo Assessment of Effects on Feeding Behavior
Benzodiazepines have been shown to influence feeding behavior.
Experimental Protocol:
-
Animals:
-
Adult male mice or rats.
-
Animals may be food-deprived for a set period (e.g., 12-24 hours) to motivate feeding, though studies can also be conducted in non-deprived animals.
-
-
Drug Preparation and Administration:
-
Prepare this compound as previously described.
-
Administer the compound i.p. at an appropriate dose.
-
-
Procedure:
-
30 minutes post-injection, introduce a pre-weighed amount of palatable food (e.g., sweetened mash, high-fat diet) into the home cage.
-
Measure the amount of food consumed over a specific period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Compare the amount of food consumed between the vehicle and this compound treated groups.
-
An increase in food intake may be observed.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the GABAergic system. The protocols outlined above provide a starting point for researchers to explore its anxiolytic, sedative, and other neurophysiological effects. It is crucial to carefully design experiments with appropriate controls and to source the compound from reputable suppliers to ensure the validity and reproducibility of research findings.
References
Troubleshooting & Optimization
common issues with Ro 23-0364 solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro 23-0364. Our goal is to help you overcome common challenges, particularly those related to solubility, to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an imidazobenzodiazepine that acts as a partial agonist at the benzodiazepine (BZD) binding site of the GABA-A receptor. Unlike full agonists, which elicit a maximal response, this compound produces a submaximal response, and it can also act as an antagonist by blocking the effects of full agonists. Its mechanism of action involves enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, which leads to an increase in the influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire and thus producing a calming or inhibitory effect on the central nervous system.
Q2: What are the primary challenges when working with this compound in vitro?
A2: The primary challenge when working with this compound is its predicted low aqueous solubility. Due to its chemical structure, it is likely to be poorly soluble in water and aqueous buffers, which can lead to precipitation in cell culture media and inaccurate dosing. Careful consideration of solvent choice and preparation of stock solutions are critical for obtaining reliable experimental results.
Q3: What solvents are recommended for dissolving this compound?
Q4: What is the recommended method for preparing a stock solution of this compound?
A4: To prepare a stock solution, weigh out the desired amount of this compound powder and dissolve it in a minimal amount of a suitable organic solvent like DMSO to achieve a high concentration (e.g., 10-50 mM). Gentle warming (to 37°C) and vortexing can aid in dissolution. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q5: How can I prevent precipitation of this compound when diluting it into my aqueous experimental medium?
A5: To prevent precipitation (crashing out) upon dilution, it is recommended to perform a serial dilution. First, create an intermediate dilution of the concentrated stock solution in a small volume of pre-warmed (37°C) cell culture medium or buffer. Then, add this intermediate dilution to the final volume of the experimental medium while gently vortexing. The final concentration of the organic solvent (e.g., DMSO) in the experimental medium should be kept to a minimum, typically below 0.5%, and for sensitive cell lines, at or below 0.1%, as it can have cytotoxic effects.
Troubleshooting Guide: Common Issues with this compound Solubility
This guide addresses common issues researchers may encounter related to the solubility of this compound during their experiments.
| Observation | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in the chosen solvent. | 1. Inappropriate solvent: The solvent may not be suitable for dissolving this compound. 2. Low temperature: The temperature of the solvent may be too low. 3. Insufficient mixing: The compound has not been adequately mixed. | 1. Try a different organic solvent such as DMSO or ethanol. 2. Gently warm the solution to 37°C. 3. Increase vortexing time or use a sonicator bath for a short period. |
| A precipitate forms immediately upon adding the stock solution to the aqueous medium. | 1. "Crashing out": The compound is poorly soluble in the aqueous medium and precipitates upon dilution of the organic solvent. 2. High final concentration: The final concentration of this compound exceeds its solubility limit in the aqueous medium. | 1. Perform a serial dilution as described in the FAQs. Add the stock solution dropwise to the pre-warmed medium while vortexing. 2. Reduce the final working concentration of this compound. |
| The medium becomes cloudy or a precipitate forms over time in the incubator. | 1. Temperature fluctuations: Changes in temperature can affect solubility. 2. Interaction with media components: The compound may be interacting with salts, proteins, or other components in the cell culture medium. 3. pH shift: The pH of the medium may have changed, affecting the solubility of the compound. | 1. Ensure the incubator maintains a stable temperature. 2. Consider using a simpler, serum-free medium for the experiment if possible, or test different media formulations. 3. Monitor and buffer the pH of your experimental medium. |
| Inconsistent experimental results. | 1. Inaccurate concentration: Precipitation of the compound leads to an unknown and lower effective concentration. 2. Degradation of the compound: The compound may not be stable in the prepared solution over the duration of the experiment. | 1. Visually inspect for any precipitate before each experiment. If precipitation is observed, the experiment may not be valid. Prepare fresh solutions. 2. Prepare fresh dilutions of this compound for each experiment from a frozen stock. Conduct a stability study if the compound needs to be in solution for an extended period. |
Quantitative Data Summary
Specific quantitative solubility data for this compound in common laboratory solvents is not widely published. The following table provides a qualitative summary based on the expected properties of an imidazobenzodiazepine. Researchers should experimentally determine the solubility for their specific experimental conditions.
| Solvent | Expected Solubility | Notes |
| Water | Poorly Soluble | Expected to have very low solubility in aqueous buffers. |
| Phosphate-Buffered Saline (PBS) | Poorly Soluble | Similar to water, low solubility is expected. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Generally a good solvent for this class of compounds. |
| Ethanol | Soluble | Should be a viable solvent, though potentially less effective than DMSO. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated balance
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on a calibrated balance.
-
Carefully weigh the desired amount of this compound powder into the tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of this compound with a molecular weight of 336.78 g/mol , dissolve 3.37 mg in 1 mL of DMSO).
-
Cap the tube tightly and vortex for 2-5 minutes until the powder is completely dissolved. Gentle warming to 37°C in a water bath can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
-
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
-
Vortex mixer
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended):
-
In a sterile conical tube, add a small volume of the pre-warmed cell culture medium.
-
While gently vortexing the medium, add the required volume of the this compound stock solution to create an intermediate dilution (e.g., 10-100 times the final concentration).
-
-
Final Dilution:
-
In a separate sterile conical tube containing the final volume of pre-warmed cell culture medium, add the required volume of the intermediate dilution while gently vortexing.
-
-
Ensure the final concentration of DMSO is below the tolerance level for your cell line (typically <0.5%).
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Prepare a vehicle control with the same final concentration of DMSO in the cell culture medium.
-
Visualizations
Caption: GABA-A receptor signaling pathway modulated by this compound.
Caption: A typical experimental workflow for using this compound in cell-based assays.
preventing Ro 23-0364 precipitation in media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of Ro 23-0364 in experimental settings, with a primary focus on preventing its precipitation in aqueous cell culture media. By following these recommendations, researchers can ensure the effective and reproducible application of this compound in their studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in 100% anhydrous DMSO.
Q2: Why does this compound precipitate when added to my cell culture medium?
A2: Precipitation, often referred to as "crashing out," is a common issue with hydrophobic compounds like this compound when a concentrated DMSO stock is diluted into an aqueous solution like cell culture media. This occurs because the compound is poorly soluble in the aqueous environment once the DMSO is diluted. The rapid change in solvent polarity causes the compound to fall out of solution.
Q3: What is the maximum recommended final concentration of DMSO in cell culture?
A3: To avoid solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, and for many sensitive cell lines, at or below 0.1%.
Q4: Can I filter the media to remove the precipitate?
A4: Filtering the media after precipitation has occurred is not recommended. The precipitate is the compound of interest, and filtering it out will lead to an unknown and lower effective concentration, compromising the accuracy and reproducibility of your experimental results. The best approach is to prevent precipitation from occurring in the first place.
Q5: Does the temperature of the media affect the solubility of this compound?
A5: Yes, temperature can significantly impact the solubility of compounds. It is crucial to use pre-warmed (typically 37°C) cell culture media when preparing your final working solutions. Adding a compound to cold media can decrease its solubility and promote precipitation.[1][2]
Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses common scenarios related to this compound precipitation and provides systematic solutions to maintain a clear, homogenous solution for your experiments.
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness or precipitate upon adding stock solution to media. | 1. High Final Concentration: The final concentration of this compound exceeds its solubility limit in the aqueous medium. 2. Solvent Shock: Rapid dilution of the concentrated DMSO stock into the aqueous medium.[2] 3. Low Media Temperature: Using cold media reduces compound solubility.[2] | 1. Determine Maximum Soluble Concentration: Perform a solubility test (see Experimental Protocols) to find the highest working concentration that remains in solution. If experimentally feasible, lower the final concentration. 2. Optimize Dilution: Prepare a high-concentration stock in DMSO (e.g., 10-100 mM) to minimize the volume added to the media. Perform a stepwise or serial dilution (see Experimental Protocols). Add the stock solution dropwise to the pre-warmed media while gently vortexing.[1] 3. Pre-warm Media: Always use media pre-warmed to 37°C. |
| Precipitate forms over time in the incubator. | 1. Temperature Fluctuations: Changes in temperature between the lab bench and the 37°C incubator. 2. pH Shift: The CO2 environment in an incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds. 3. Interaction with Media Components: The compound may interact with salts, proteins, or other components in the media over time. | 1. Maintain Temperature: Minimize the time culture vessels are outside the incubator. 2. Buffer Media: If pH sensitivity is suspected, consider using a medium buffered with HEPES. 3. Test in Simpler Solutions: Assess the compound's stability in a simpler buffered solution like PBS to determine if media components are the primary issue. |
| Variability in results between experiments. | Inconsistent Compound Concentration: This can be a result of partial precipitation that may not be immediately obvious. | Ensure Complete Solubilization: Before each experiment, visually inspect your final working solution under a light source to ensure it is completely clear. Prepare fresh dilutions for each experiment. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
Objective: To empirically determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.
Materials:
-
This compound
-
100% Anhydrous DMSO
-
Your specific cell culture medium (complete with serum, if applicable)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Incubator at 37°C, 5% CO2
Methodology:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50-100 mM). Ensure it is fully dissolved by vortexing. Gentle warming to 37°C can aid dissolution.
-
Prepare Serial Dilutions: In a series of sterile tubes or a 96-well plate, prepare serial dilutions of this compound in your complete cell culture medium, pre-warmed to 37°C. It is important to add the DMSO stock to the medium and not the other way around.
-
Incubate: Incubate the dilutions at 37°C in a CO2 incubator for a period that reflects your planned experiment (e.g., 2, 6, 24, or 48 hours).
-
Observe for Precipitation: After incubation, carefully inspect each dilution for any signs of cloudiness or precipitate. This can be done by eye or by measuring the absorbance at a wavelength of ~600 nm, where an increase in absorbance indicates scattering due to precipitation.
-
Determine Maximum Concentration: The highest concentration that remains completely clear is the maximum working concentration you should use for your experiments under those conditions.
Protocol 2: Preparing Working Solutions of this compound
Objective: To prepare a clear, precipitate-free working solution of this compound in cell culture medium.
Methodology:
-
Prepare High-Concentration Stock: Dissolve this compound in 100% anhydrous DMSO to a concentration of at least 1000-fold higher than your final desired working concentration.
-
Pre-warm Medium: Warm your complete cell culture medium to 37°C.
-
Perform Serial Dilution:
-
While gently vortexing or swirling a tube of pre-warmed medium, add the calculated volume of the this compound stock solution dropwise. This creates an intermediate dilution.
-
Add the intermediate dilution to the final volume of pre-warmed cell culture medium and mix gently but thoroughly by inverting the tube or pipetting.
-
-
Visual Inspection: Visually inspect the final working solution to ensure it is free of any precipitate.
-
Immediate Use: Add the this compound-containing medium to your cells immediately after preparation.
Visualizations
Caption: A logical workflow for troubleshooting this compound precipitation.
Caption: Experimental workflow for preparing this compound working solutions.
Caption: Generalized signaling pathway for benzodiazepines like this compound.
References
Technical Support Center: Optimizing Ro 23-0364 Dosage for Minimal Sedation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of Ro 23-0364 to achieve desired therapeutic effects with minimal sedation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an imidazobenzodiazepine that acts as a mixed agonist/antagonist at the benzodiazepine binding site of the GABA-A receptor. Unlike full agonists (e.g., diazepam), which robustly increase the receptor's affinity for GABA and lead to significant sedative and anxiolytic effects, this compound has a more nuanced profile. Its partial agonist properties allow for a ceiling effect, which can provide anxiolytic benefits with a reduced propensity for profound sedation.
Q2: What is the evidence for the sedative effects of this compound at different dosages?
A2: A key clinical study investigated the effects of single oral doses of 0.25 mg, 0.5 mg, and 1.0 mg of this compound compared to 10 mg of diazepam and a placebo in healthy volunteers. The results indicated that while this compound does possess tranquilizing qualities, its sedative properties, particularly in a resting state, are evident even at lower doses and are distinct from the sedation profile of diazepam.
Q3: How can I assess the level of sedation in my experiments?
A3: The appropriate method for assessing sedation depends on the experimental model.
-
Clinical Research: Validated scales such as the Richmond Agitation-Sedation Scale (RASS) are widely used to quantify the level of sedation in human subjects. The RASS provides a score from +4 (combative) to -5 (unarousable), with 0 representing an alert and calm state.
-
Preclinical Research (Rodents): Behavioral assays are commonly employed to assess sedation in animal models. These include the Open Field Test, where a reduction in locomotor activity can indicate sedation, and the Elevated Plus Maze, where changes in exploratory behavior can be observed.
Q4: Are there any known factors that might influence the sedative effects of this compound?
A4: As with other benzodiazepines, the sedative effects of this compound can be influenced by factors such as the individual's metabolic rate, concurrent use of other central nervous system depressants (e.g., alcohol, opioids), and the specific subunit composition of the GABA-A receptors in different brain regions.
Troubleshooting Guides
Issue 1: Excessive sedation observed at a planned dosage.
-
Problem: The experimental subjects (human or animal) are exhibiting a greater level of sedation than anticipated, which may interfere with other experimental measures.
-
Troubleshooting Steps:
-
Dosage Reduction: Consider reducing the dosage of this compound. Based on clinical data, even lower doses (e.g., 0.25 mg in humans) can induce sedative effects.
-
Review Concomitant Medications: Ensure that no other centrally acting depressants are being administered, as these can potentiate the sedative effects of this compound.
-
Refine Behavioral Assessment: Utilize more sensitive measures of sedation to accurately capture the dose-response relationship in your specific experimental paradigm. For example, in rodent studies, analyzing the fine motor movements in an open field test can provide more detail than total distance traveled.
-
Issue 2: Difficulty in dissociating anxiolytic effects from sedation.
-
Problem: It is challenging to determine if the observed behavioral changes are due to a reduction in anxiety or a general sedative effect.
-
Troubleshooting Steps:
-
Employ a Battery of Tests: Use multiple behavioral assays that assess different aspects of anxiety and sedation. For instance, in rodents, combining the Elevated Plus Maze (anxiety) with the Open Field Test (locomotor activity/sedation) can help differentiate these effects.
-
Dose-Response Curve: Generate a detailed dose-response curve for this compound in your model. Anxiolytic effects may be present at lower doses that do not produce significant sedation.
-
Psychomotor Vigilance Testing (Clinical): For human studies, employ tasks like the Psychomotor Vigilance Task (PVT) to specifically measure sustained attention and reaction time, which are sensitive to sedative effects.
-
Data Presentation
Table 1: Summary of Sedative Effects of this compound in Humans
| Dosage (Oral) | Key Findings on Sedation |
| 0.25 mg | Augmentation of delta/theta activity in resting EEG, indicative of selective sedation. |
| 0.5 mg | Similar EEG profile to 1.0 mg, showing dose-dependent sedative effects. |
| 1.0 mg | Pronounced tranquilizing qualities with increased delta/theta activity in resting EEG, suggesting sedation. |
| 10 mg Diazepam | "Anxiolytic" pharmaco-EEG profile with increased beta-activity and a notable increase in delta-activity in the resting state, indicating clear sedative properties. |
| Placebo | No significant changes in EEG parameters related to sedation. |
Experimental Protocols
Protocol 1: Assessment of Sedation in Human Subjects using the Richmond Agitation-Sedation Scale (RASS)
-
Observation: Observe the patient.
-
If the patient is alert and calm, the score is 0.
-
If the patient is restless or agitated, assess the level of agitation and assign a score from +1 to +4.
-
-
Verbal Stimulation: If the patient is not alert, state the patient's name and ask them to open their eyes and look at you.
-
If the patient awakens with sustained eye-opening and eye contact (>10 seconds), the score is -1.
-
If the patient awakens with eye-opening and eye contact, but it is not sustained (<10 seconds), the score is -2.
-
If the patient has any movement in response to your voice but no eye contact, the score is -3.
-
-
Physical Stimulation: If there is no response to verbal stimulation, physically stimulate the patient by gently shaking their shoulder or rubbing their sternum.
-
If the patient has any movement in response to physical stimulation, the score is -4.
-
If the patient has no response to voice or physical stimulation, the score is -5.
-
Protocol 2: Assessment of Sedation in Rodents using the Open Field Test
-
Apparatus: Use a square or circular arena with walls to prevent escape. The arena should be evenly illuminated.
-
Acclimation: Allow the rodent to acclimate to the testing room for at least 30 minutes before the test.
-
Procedure:
-
Gently place the rodent in the center of the open field arena.
-
Record the animal's activity for a predetermined period (e.g., 5-10 minutes) using a video tracking system.
-
-
Data Analysis:
-
Locomotor Activity: Measure the total distance traveled, average speed, and the amount of time the animal is mobile. A significant decrease in these parameters compared to a control group can indicate sedation.
-
Exploratory Behavior: Measure the time spent in the center of the arena versus the periphery. While often used to assess anxiety, a general reduction in all exploratory behaviors can also be indicative of sedation.
-
Mandatory Visualization
Caption: Signaling pathway of GABA-A receptor modulation by this compound.
Caption: Workflow for optimizing this compound dosage.
troubleshooting inconsistent results with Ro 23-0364
Technical Support Center: Ro 23-0364
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using this compound, an imidazobenzodiazepine with mixed partial agonist/antagonist properties at the benzodiazepine receptor.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a benzodiazepine receptor (BZR) ligand that acts as a partial agonist/antagonist at the GABA-A receptor.[1][2] Unlike full agonists such as diazepam, this compound produces anxiolytic effects with minimal sedation. It modulates the GABA-A receptor, which is a ligand-gated ion channel, by binding to the benzodiazepine site, located at the interface between the α and γ subunits. This binding allosterically modulates the receptor's affinity for GABA, thereby influencing the influx of chloride ions and causing hyperpolarization of the neuron.
Q2: What are the potential advantages of using a partial agonist like this compound compared to a full agonist?
Partial agonists like this compound are designed to have a lower intrinsic efficacy than full agonists. This can translate to a better safety profile, with a reduced risk of sedation, motor impairment, tolerance, and dependence, which are common side effects of full benzodiazepine agonists.
Q3: In what solvent should I dissolve this compound?
This compound is reported to be soluble in DMSO. For in vitro assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the assay buffer. For in vivo studies, the final concentration of DMSO should be minimized and appropriate vehicle controls must be used.
Q4: How should this compound be stored?
For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Inconsistent Results
Problem 1: High variability in in vitro binding assay results.
| Potential Cause | Troubleshooting Suggestion |
| Compound Precipitation | This compound may precipitate in aqueous buffers. Ensure the final DMSO concentration is sufficient to maintain solubility. Visually inspect solutions for any signs of precipitation. |
| Inconsistent Pipetting | Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions. |
| Membrane Preparation Variability | Ensure consistent membrane preparation from the same tissue source and under the same conditions. Use a consistent protein concentration in all assays. |
| Assay Not at Equilibrium | Determine the optimal incubation time to ensure the binding reaction has reached equilibrium. |
| Radioligand Degradation | Use a fresh batch of radioligand and store it according to the manufacturer's instructions. |
Problem 2: Lack of expected anxiolytic effect in in vivo studies.
| Potential Cause | Troubleshooting Suggestion |
| Inappropriate Dose | As a partial agonist, the dose-response curve for this compound may be bell-shaped. Perform a full dose-response study to identify the optimal therapeutic window. Start with a low dose (e.g., 0.1 mg/kg) and escalate. |
| Route of Administration | The bioavailability of this compound may vary with the route of administration. Consider different routes (e.g., intraperitoneal, oral) and assess their impact on the behavioral outcome. |
| Animal Stress | High levels of stress in the animals can mask the anxiolytic effects of the compound. Ensure proper handling and acclimatization of the animals to the experimental setup. |
| Metabolism of the Compound | The half-life of this compound in the species being tested may be short. Consider the timing of the behavioral test relative to the compound administration. |
Problem 3: Unexpected sedative effects observed.
| Potential Cause | Troubleshooting Suggestion |
| High Dose | Although this compound is reported to have minimal sedative effects, high doses may still induce sedation. Reduce the dose to a level that provides anxiolytic effects without sedation. |
| Off-Target Effects | While the primary target is the benzodiazepine receptor, high concentrations of any compound can lead to off-target effects. Consider performing off-target screening to rule out other interactions. |
| Interaction with Other Compounds | If co-administering with other drugs, consider the possibility of synergistic sedative effects. |
Data Presentation
The following tables provide illustrative quantitative data for a typical benzodiazepine receptor partial agonist. Note: The specific values for this compound should be determined empirically in your experimental system.
Table 1: In Vitro Binding Affinity of a Benzodiazepine Partial Agonist
| Parameter | Value | Description |
| Ki (nM) | 10 - 50 | Inhibition constant, a measure of binding affinity. |
| IC50 (nM) | 20 - 100 | Concentration causing 50% inhibition of radioligand binding. |
Table 2: In Vivo Efficacy of a Benzodiazepine Partial Agonist in a Rat Anxiety Model (Elevated Plus Maze)
| Dose (mg/kg, i.p.) | Time in Open Arms (% of total) | Number of Open Arm Entries |
| Vehicle | 15 ± 2 | 8 ± 1 |
| 0.1 | 25 ± 3 | 12 ± 2 |
| 1.0 | 35 ± 4 | 18 ± 3 |
| 10.0 | 20 ± 3 | 10 ± 2 |
| *p < 0.05, **p < 0.01 compared to vehicle. |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Determination of Ki
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for the benzodiazepine receptor using [3H]-Flumazenil as the radioligand.
Materials:
-
Rat cortical membranes (prepared or commercially available)
-
[3H]-Flumazenil (specific activity ~80 Ci/mmol)
-
This compound
-
Diazepam (for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: If not using a commercial source, prepare crude synaptic membranes from rat cerebral cortex by homogenization and differential centrifugation.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
Total Binding: 50 µL Assay Buffer, 50 µL [3H]-Flumazenil (final concentration ~1 nM), 100 µL membrane suspension (20-50 µg protein).
-
Non-specific Binding: 50 µL Diazepam (final concentration 10 µM), 50 µL [3H]-Flumazenil, 100 µL membrane suspension.
-
Competitive Binding: 50 µL this compound (at various concentrations), 50 µL [3H]-Flumazenil, 100 µL membrane suspension.
-
-
Incubation: Incubate the plate at 4°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vivo Assessment of Anxiolytic Activity using the Elevated Plus Maze
This protocol describes the use of the elevated plus maze (EPM) to assess the anxiolytic-like effects of this compound in rats.
Materials:
-
Elevated plus maze apparatus
-
Male Wistar rats (250-300 g)
-
This compound
-
Vehicle (e.g., saline with 5% DMSO and 5% Tween 80)
-
Video tracking software
Procedure:
-
Acclimatization: House the rats in a temperature- and light-controlled environment for at least one week before the experiment. Handle the rats for a few minutes each day to reduce stress.
-
Drug Administration: Administer this compound (e.g., 0.1, 1.0, 10.0 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test.
-
EPM Test:
-
Place the rat in the center of the EPM, facing one of the open arms.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis: Use video tracking software to score the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Statistical Analysis: Compare the data from the this compound-treated groups with the vehicle-treated group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic-like effect.
Mandatory Visualization
Signaling Pathway of this compound at the GABA-A Receptor
Caption: Signaling pathway of this compound at the GABA-A receptor.
Experimental Workflow for In Vivo Anxiety Study
Caption: Experimental workflow for an in vivo anxiety study using the elevated plus maze.
Troubleshooting Logic for Inconsistent In Vitro Results
Caption: Troubleshooting logic for inconsistent in vitro binding assay results.
References
Technical Support Center: Custom Synthesis of Ro 23-0364
Welcome to the technical support center for the custom synthesis of Ro 23-0364, an imidazo[1,5-a][1][2]benzodiazepine derivative. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during its synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of the imidazo[1,5-a][1][2]benzodiazepine core of this compound. The primary challenge often lies in the final cyclization step to form the imidazole ring.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in the final imidazole ring cyclization (annulation) | Inefficient formation of the iminophosphate/chloride intermediate. Competing side reactions. Suboptimal reaction conditions (base, solvent, temperature). | Transition to an improved one-pot annulation process.[1] Ensure strictly anhydrous conditions. Use a stronger, non-nucleophilic base like potassium tert-butoxide. Optimize temperature control, especially during the addition of reagents. |
| Incomplete reaction | Insufficient activation of the benzodiazepine precursor. Steric hindrance from bulky substituents. Low reactivity of the isocyanoacetate reagent. | Increase the equivalents of the activating agent (e.g., diethylchlorophosphate). Extend the reaction time at low temperatures before adding the isocyanoacetate. Consider using a more reactive isocyanoacetate derivative if available. |
| Formation of multiple byproducts | Presence of moisture or protic solvents leading to hydrolysis of intermediates. The temperature is too high, promoting side reactions. Incorrect stoichiometry of reagents. | Use freshly distilled, anhydrous solvents (e.g., THF, DMF). Maintain strict temperature control, especially during exothermic additions. Carefully control the stoichiometry of the base and electrophiles. |
| Difficulty in purification of the final product | Co-elution with unreacted starting material or byproducts. Poor solubility of the product. | Employ a multi-solvent system for column chromatography to improve separation. Consider recrystallization from a suitable solvent mixture. If solubility is an issue, perform a solvent screen to find an appropriate recrystallization solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound and its analogs?
A1: The most critical and often challenging step is the construction of the fused imidazole ring onto the benzodiazepine core. Traditional methods involving the reaction of an iminophosphate or iminochloride intermediate with ethyl isocyanoacetate are known to result in low yields, often in the range of 15-30%. An improved one-pot annulation process has been developed to address this issue, offering a more efficient route.
Q2: What are the key reagents for the improved one-pot synthesis of the imidazo[1,5-a]benzodiazepine core?
A2: The key reagents for the improved one-pot synthesis include the benzodiazepine precursor, a strong base such as potassium tert-butoxide, an activating agent like diethylchlorophosphate, and ethyl isocyanoacetate.
Q3: Why are anhydrous conditions so important for this synthesis?
A3: The intermediates in this reaction, particularly the iminophosphate, are highly sensitive to moisture. The presence of water can lead to hydrolysis of these intermediates, preventing the desired cyclization and leading to the formation of unwanted byproducts and a significant reduction in yield.
Q4: Can substituents on the benzodiazepine ring affect the efficiency of the cyclization?
A4: Yes, the nature and position of substituents on the benzodiazepine ring can influence the reaction. Electron-withdrawing groups can affect the nucleophilicity of the nitrogen atom involved in the cyclization, while bulky substituents may introduce steric hindrance, potentially requiring optimization of reaction conditions.
Experimental Protocols
Improved One-Pot Annulation for the Synthesis of the Imidazo[1,5-a]benzodiazepine Core
This protocol is adapted from an improved process for the synthesis of 4H-imidazo[1,5-a]benzodiazepines.
Materials:
-
Benzodiazepine precursor
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium tert-butoxide
-
Diethylchlorophosphate
-
Ethyl isocyanoacetate
Procedure:
-
Dissolve the benzodiazepine precursor in anhydrous THF and cool the solution to 0°C under an inert atmosphere (e.g., argon or nitrogen).
-
Add potassium tert-butoxide to the solution and stir for 20 minutes at 0°C.
-
Cool the reaction mixture to -35°C and slowly add diethylchlorophosphate.
-
After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.
-
Cool the reaction mixture to -78°C.
-
Add ethyl isocyanoacetate, followed by the addition of another portion of potassium tert-butoxide.
-
Allow the reaction to proceed at this temperature, monitoring its progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction and proceed with standard aqueous workup and purification by column chromatography or recrystallization.
Visualizations
Logical Workflow and Signaling Pathways
Caption: Synthetic workflow for the imidazo[1,5-a]benzodiazepine core.
Caption: Troubleshooting flowchart for low yield in the cyclization step.
References
Validation & Comparative
A Comparative Analysis of Ro 23-0364 and Other Benzodiazepines: A Guide for Researchers
This guide provides a detailed comparison of the pharmacological properties of Ro 23-0364, a mixed agonist-antagonist benzodiazepine, with the classical benzodiazepine diazepam and the non-benzodiazepine hypnotic, zolpidem. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced differences between these compounds in their interaction with GABA-A receptors.
Introduction to Benzodiazepine Action
Benzodiazepines and related compounds exert their effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. These drugs bind to an allosteric site on the receptor, distinct from the GABA binding site, and enhance the inhibitory effect of GABA, leading to sedative, anxiolytic, anticonvulsant, and muscle relaxant properties. The diverse pharmacological effects of these drugs are mediated by their differential affinities and efficacies at various subtypes of the GABA-A receptor, which are characterized by the presence of different alpha (α) subunits (α1, α2, α3, α5, etc.).
Comparative Pharmacological Data
The following tables summarize the available quantitative data for the binding affinity (Ki) and functional efficacy (EC50 and Imax) of this compound, diazepam, and zolpidem at different GABA-A receptor subtypes.
Table 1: Binding Affinity (Ki, nM) at GABA-A Receptor Subtypes
| Compound | α1 | α2 | α3 | α5 |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Diazepam | ~10-20 | ~10-20 | ~10-20 | ~10-20 |
| Zolpidem | 20[1] | 400[1] | 400[1] | >5000[1] |
Note: Diazepam is known to be a non-selective benzodiazepine, binding with high affinity to GABA-A receptors containing α1, α2, α3, and α5 subunits.
Table 2: Functional Efficacy (EC50 and Imax) at Native GABA-A Receptors
| Compound | Receptor Population | EC50 (nM) | Imax (% of GABA response) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Diazepam | Purkinje Neurons (predominantly α1) | 28 | 128 |
| Striatal Neurons (predominantly α2/α3) | 42 | 182 | |
| Zolpidem | Purkinje Neurons (predominantly α1) | 33 | 189 |
| Striatal Neurons (predominantly α2/α3) | 195 | 236 |
Signaling Pathways and Experimental Workflows
To understand the context of the presented data, the following diagrams illustrate the GABA-A receptor signaling pathway and a typical experimental workflow for characterizing benzodiazepine compounds.
References
A Comparative Analysis of Ro 23-0364 and Zolpidem: A Guide for Researchers
This guide provides a detailed comparative analysis of the pharmacological profiles of Ro 23-0364 and zolpidem, two modulators of the GABA-A receptor. While zolpidem is a widely prescribed hypnotic agent, this compound is a less characterized compound, described as a partial agonist or mixed agonist/antagonist at the benzodiazepine binding site. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of available preclinical data to facilitate further investigation.
Mechanism of Action
Both this compound and zolpidem exert their effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. They bind to the benzodiazepine (BZD) site on the receptor, an allosteric site distinct from the GABA binding site. This binding enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in neuronal inhibition.
Zolpidem is a positive allosteric modulator with a notable selectivity for GABA-A receptors containing the α1 subunit. This selectivity is believed to be responsible for its potent sedative-hypnotic effects with relatively weak anxiolytic, myorelaxant, and anticonvulsant properties[1][2]. In contrast, this compound is characterized as a partial agonist or a mixed agonist/antagonist, suggesting it has a lower intrinsic efficacy at the benzodiazepine receptor compared to full agonists like diazepam. This profile may result in a more nuanced pharmacological effect, potentially with a reduced sedative potential[3].
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and zolpidem. It is important to note that publicly available data for this compound is limited, and direct comparative studies are scarce.
Table 1: Comparative Receptor Binding Affinity (Ki in nM)
| Compound | GABA-A α1 | GABA-A α2 | GABA-A α3 | GABA-A α5 | Reference |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | |
| Zolpidem | 20 | 400 | 400 | >5000 | [1] |
Table 2: Comparative In Vivo Efficacy (ED50 in mg/kg)
| Compound | Sedation (Locomotor Activity) | Anticonvulsant (PTZ-induced) | Anxiolytic (Elevated Plus Maze) | Reference |
| This compound | Minimally sedative; specific ED50 not reported | Not Reported | Anxiolytic properties suggested, but ED50 not reported | [3] |
| Zolpidem | ~1.0 (mice, i.p.) | Potent | Weak |
Table 3: Comparative Pharmacokinetic Parameters in Rats (Oral Administration)
| Compound | Tmax (h) | Cmax (ng/mL) | Half-life (t1/2) (h) | Bioavailability (%) | Reference |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | |
| Zolpidem | ~0.5 | ~2341 (single dose) | ~0.46 (single dose) | Not Reported for rats, but ~70% in humans |
Signaling Pathway and Experimental Workflow
GABA-A Receptor Signaling Pathway
Both this compound and zolpidem act on the GABA-A receptor, a ligand-gated ion channel. The binding of these compounds to the benzodiazepine site allosterically modulates the receptor, enhancing the binding of GABA. This leads to an increased frequency of channel opening, allowing chloride ions to flow into the neuron. The resulting hyperpolarization of the cell membrane makes it more difficult for the neuron to fire an action potential, leading to the observed sedative and anxiolytic effects.
General Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of compounds like this compound and zolpidem typically involves a series of in vitro and in vivo assays to characterize their pharmacological profile. This workflow starts with assessing the compound's binding affinity to the target receptor and progresses to evaluating its functional effects in cellular and animal models.
Experimental Protocols
Radioligand Binding Assay for GABA-A Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the benzodiazepine site on the GABA-A receptor.
Materials:
-
Rat cortical membranes (source of GABA-A receptors)
-
[³H]-Flumazenil (radioligand)
-
Test compound (e.g., this compound, zolpidem)
-
Unlabeled displacer (e.g., diazepam) to determine non-specific binding
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Scintillation counter and vials
-
Filtration apparatus
Procedure:
-
Prepare rat cortical membranes as the source of GABA-A receptors.
-
In a series of tubes, incubate a fixed concentration of [³H]-Flumazenil with varying concentrations of the test compound.
-
Include control tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled displacer).
-
Incubate the mixture at 4°C for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Pentobarbital-Induced Sleep Time Test in Mice
Objective: To assess the sedative-hypnotic properties of a test compound by measuring its ability to potentiate pentobarbital-induced sleep.
Materials:
-
Male ICR mice (or other suitable strain)
-
Test compound (e.g., this compound, zolpidem)
-
Pentobarbital sodium
-
Vehicle (e.g., saline, DMSO)
-
Stopwatch
Procedure:
-
Acclimatize mice to the testing room for at least 30 minutes before the experiment.
-
Administer the test compound or vehicle to different groups of mice via the desired route (e.g., intraperitoneal, oral).
-
After a predetermined time (e.g., 30 minutes), administer a sub-hypnotic or hypnotic dose of pentobarbital sodium to each mouse.
-
Immediately observe the mice for the loss of the righting reflex. The time from pentobarbital administration to the loss of the righting reflex is recorded as the sleep latency.
-
The duration of sleep is measured as the time from the loss to the recovery of the righting reflex (when the mouse can right itself three times within 30 seconds when placed on its back).
-
Compare the sleep latency and sleep duration between the test compound-treated groups and the vehicle-treated control group. A significant increase in sleep duration or a decrease in sleep latency indicates a sedative-hypnotic effect.
Elevated Plus Maze (EPM) Test for Anxiolytic Activity
Objective: To evaluate the anxiolytic-like effects of a test compound in rodents.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms)
-
Rodents (mice or rats)
-
Test compound (e.g., this compound, zolpidem)
-
Vehicle
-
Video tracking system (optional, but recommended for accurate data collection)
Procedure:
-
Acclimatize the animals to the testing room for at least 30-60 minutes before the test.
-
Administer the test compound or vehicle to different groups of animals.
-
After the appropriate pre-treatment time, place the animal in the center of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze for a fixed period (typically 5 minutes).
-
Record the following parameters:
-
Number of entries into the open and closed arms.
-
Time spent in the open and closed arms.
-
-
An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries compared to the vehicle-treated group.
-
The total number of arm entries can be used as a measure of general locomotor activity.
Conclusion
This comparative guide highlights the current state of knowledge regarding this compound and zolpidem. Zolpidem is a well-characterized sedative-hypnotic with a clear preference for α1-containing GABA-A receptors. In contrast, this compound is described as a partial or mixed agonist/antagonist with a potentially different and more subtle pharmacological profile. The lack of comprehensive, publicly available quantitative data for this compound, particularly in direct comparison with zolpidem, underscores the need for further research to fully elucidate its therapeutic potential and mechanism of action. The experimental protocols provided herein offer a framework for conducting such comparative studies.
References
- 1. Effects of acute and repeated zolpidem treatment on pentylenetetrazole-induced seizure threshold and on locomotor activity: comparison with diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Ro 23-0364: A Partial Agonist at the Benzodiazepine Receptor with a Differentiated Profile from Classical Benzodiazepines
For researchers and drug development professionals exploring alternatives to classical benzodiazepines, Ro 23-0364 presents a compelling case. As a partial agonist at the GABA-A receptor, it offers a distinct pharmacological profile, suggesting a potential for anxiolytic efficacy with a reduced liability for sedation and other side effects associated with full agonists like diazepam.
This guide provides a comparative overview of this compound and classical benzodiazepines, focusing on their mechanism of action, receptor binding affinity, and functional effects. Experimental data is presented to highlight the key differences and to inform future research directions.
Mechanism of Action: A Tale of Two Agonists
Both classical benzodiazepines and this compound exert their effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. These receptors are ligand-gated ion channels that, when activated by GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.
Classical benzodiazepines, such as diazepam, are positive allosteric modulators that act as full agonists at the benzodiazepine binding site on the GABA-A receptor. This means they significantly enhance the effect of GABA, leading to a robust increase in chloride ion influx and strong sedative, anxiolytic, anticonvulsant, and myorelaxant effects.
In contrast, this compound is a partial agonist . It binds to the same site but elicits a submaximal response compared to full agonists. This partial agonism is a key differentiator, suggesting that this compound may provide a more nuanced modulation of GABAergic neurotransmission, potentially separating the desired anxiolytic effects from the less desirable sedative properties.
Below is a diagram illustrating the distinct signaling pathways of classical benzodiazepines and this compound at the GABA-A receptor.
Caption: Signaling pathways of classical benzodiazepines versus this compound.
Comparative Data
To facilitate a direct comparison, the following tables summarize the available quantitative data for this compound and the classical benzodiazepine, diazepam.
Receptor Binding Affinity
The affinity of a compound for different GABA-A receptor subtypes can predict its pharmacological profile. The α1 subunit is primarily associated with sedative effects, while the α2 and α3 subunits are linked to anxiolytic effects.
Table 1: GABA-A Receptor Subtype Binding Affinities (Ki, nM)
| Compound | α1 | α2 | α3 | α5 |
| Diazepam | 64 ± 2 | 61 ± 10 | 102 ± 7 | 31 ± 5 |
| This compound | Data not available | Data not available | Data not available | Data not available |
Note: Specific Ki values for this compound across different GABA-A receptor subtypes were not available in the reviewed literature. However, its characterization as a partial agonist suggests it binds to benzodiazepine-sensitive subtypes.
Behavioral Effects: Anxiolysis vs. Sedation
Preclinical and clinical studies have aimed to differentiate the behavioral effects of this compound from those of classical benzodiazepines.
Table 2: Comparative Behavioral Effects
| Parameter | This compound | Diazepam |
| Anxiolytic-like Effects (Preclinical) | Shows anxiolytic properties in animal models. | Well-established anxiolytic effects. |
| Sedative Effects (Preclinical) | Reduced sedative potential compared to full agonists. | Dose-dependent sedation and motor impairment. |
| Human Psychomotor Performance | Less impairment compared to diazepam at equipotent anxiolytic doses. | Significant impairment of psychomotor and cognitive functions. |
| EEG Profile | Induces tranquilizing effects with selective sedation in the resting state. | Typical anxiolytic profile with pronounced sedative characteristics. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize and compare benzodiazepine receptor ligands.
Radioligand Binding Assay for GABA-A Receptor Affinity
This assay determines the binding affinity of a test compound to specific GABA-A receptor subtypes.
Protocol:
-
Membrane Preparation: Cell lines (e.g., HEK293) stably expressing specific recombinant human GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: Membranes are incubated with a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam) and varying concentrations of the test compound (this compound or diazepam).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
The following diagram illustrates the workflow for a radioligand binding assay.
Caption: Workflow for a radioligand binding assay.
Elevated Plus-Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents. Anxiolytic compounds increase the exploration of the open arms.
Protocol:
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Animals: Typically, adult male rats or mice are used.
-
Drug Administration: Animals are administered the test compound (this compound), a classical benzodiazepine (e.g., diazepam), or vehicle control via an appropriate route (e.g., intraperitoneal injection) at a specified time before testing.
-
Testing Procedure: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (e.g., 5 minutes).
-
Data Collection: The session is recorded and scored for various parameters, including the time spent in the open and closed arms, and the number of entries into each arm.
-
Data Analysis: An increase in the percentage of time spent in the open arms and the number of open arm entries is indicative of an anxiolytic effect.
Locomotor Activity for Sedative Effects
This test measures the general motor activity of an animal and is used to assess the sedative or stimulant effects of a compound.
Protocol:
-
Apparatus: An open-field arena equipped with infrared beams or a video tracking system to monitor movement.
-
Animals: Rodents are individually placed in the activity chambers.
-
Drug Administration: Similar to the EPM protocol, animals receive the test compound, a reference drug, or a vehicle.
-
Testing Procedure: Locomotor activity is recorded for a defined period.
-
Data Collection: Parameters such as total distance traveled, time spent moving, and rearing frequency are measured.
-
Data Analysis: A significant decrease in locomotor activity compared to the control group indicates a sedative effect.
The logical relationship between receptor binding, functional efficacy, and behavioral outcomes is depicted in the diagram below.
Assessing the Selectivity of Ro 23-0364 for Benzodiazepine Receptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ro 23-0364's selectivity for benzodiazepine receptor subtypes, placed in context with other well-characterized benzodiazepine ligands. The objective is to offer a clear, data-driven assessment to inform research and development in neuropharmacology. This document summarizes available quantitative binding data, details relevant experimental protocols, and visualizes key pathways to facilitate understanding.
Comparative Analysis of Benzodiazepine Receptor Subtype Selectivity
To provide a framework for comparison, the following table includes quantitative data for other key benzodiazepine site ligands with distinct selectivity profiles: diazepam (a non-selective agonist), zolpidem (an α1-selective agonist), and bretazenil (a non-selective partial agonist).
| Compound | α1 (Ki in nM) | α2 (Ki in nM) | α3 (Ki in nM) | α5 (Ki in nM) | Selectivity Profile |
| This compound | Data not available | Data not available | Data not available | Data not available | Selective Agonist/Antagonist |
| Diazepam | 61[1] | 64[1] | 102[1] | 31[1] | Non-selective agonist |
| Zolpidem | 20[2] | 400 | 400 | ≥5000 | α1-selective agonist |
| Bretazenil | Data not available | Data not available | Data not available | Data not available | Non-selective partial agonist |
Note: The Ki values for diazepam are for a diazepam-like compound (3-S) as reported in a specific study. Bretazenil is known to be a partial agonist with broad affinity for α1, α2, α3, and α5 subunits, but specific Ki values from a single comparative study are not consistently reported.
Experimental Protocols
The determination of a compound's binding affinity for different receptor subtypes is typically achieved through radioligand binding assays. Below is a detailed, generalized protocol for such an experiment.
Radioligand Competition Binding Assay for GABA-A Receptor Subtype Selectivity
1. Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for specific GABA-A receptor subtypes (α1, α2, α3, α5) by measuring its ability to displace a radiolabeled ligand.
2. Materials:
-
Radioligand: Typically [3H]-Flunitrazepam or [3H]-Ro15-1788, a high-affinity benzodiazepine site radioligand.
-
Cell Lines: HEK-293 cells stably transfected with recombinant human GABA-A receptors of specific subunit compositions (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).
-
Test Compound: this compound and comparator compounds (diazepam, zolpidem, bretazenil).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled benzodiazepine (e.g., 10 µM Diazepam or Clonazepam) to saturate all specific binding sites.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) at 4°C.
-
Filtration Apparatus: A cell harvester to separate bound and free radioligand.
-
Scintillation Counter: To measure radioactivity.
3. Membrane Preparation: a. Culture the specific HEK-293 cell lines to a high density. b. Harvest the cells and homogenize them in ice-cold assay buffer. c. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. d. Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes. e. Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation step. This is repeated multiple times to remove endogenous GABA. f. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
4. Binding Assay: a. In a 96-well plate, add a constant concentration of the radioligand (e.g., 1 nM [3H]-Flunitrazepam) to each well. b. Add increasing concentrations of the test compound or comparator compounds to different wells. c. For determining non-specific binding, add the non-specific binding control to a set of wells. d. Add the prepared cell membranes (typically 50-100 µg of protein per well) to initiate the binding reaction. e. Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
5. Separation and Counting: a. Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membranes with bound radioligand from the free radioligand in the solution. b. Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand. c. Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
6. Data Analysis: a. Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. b. Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve. c. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis. d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizations
Experimental Workflow for Assessing Receptor Selectivity
Caption: Workflow for determining benzodiazepine receptor subtype selectivity.
GABAA Receptor Signaling Pathway
Caption: GABAA receptor activation and modulation by benzodiazepines.
References
comparative pharmacokinetics of Ro 23-0364 and diazepam
A comprehensive comparison of the pharmacokinetics of the novel imidazobenzodiazepine Ro 23-0364 and the conventional benzodiazepine diazepam is currently limited by the scarcity of publicly available pharmacokinetic data for this compound. While extensive research has characterized the absorption, distribution, metabolism, and excretion of diazepam, similar detailed information for this compound is not readily accessible in the scientific literature.
Diazepam: A Well-Characterized Pharmacokinetic Profile
Diazepam, a long-acting benzodiazepine, is rapidly and almost completely absorbed following oral administration, with peak plasma concentrations (Cmax) typically reached within 1-1.5 hours (Tmax). It is highly lipophilic, leading to extensive distribution into body tissues, including the central nervous system. Diazepam is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, into several active metabolites, most notably desmethyldiazepam, which has a longer half-life than the parent compound and contributes significantly to its prolonged therapeutic effects. The elimination half-life of diazepam is biphasic, with an initial distribution phase of about 1-3 days and a terminal elimination phase that can extend to 48 hours or longer. The clearance of diazepam is approximately 20 to 30 mL/min in young adults.[1]
This compound: Limited Pharmacokinetic Data
This compound is described as an imidazobenzodiazepine with mixed benzodiazepine agonist/antagonist properties. A clinical study comparing single oral doses of this compound (0.25 mg, 0.5 mg, and 1.0 mg) with diazepam (10 mg) focused on their pharmaco-EEG and psychometric effects. While this study provides valuable pharmacodynamic insights, it does not include quantitative pharmacokinetic parameters such as Cmax, Tmax, area under the curve (AUC), or elimination half-life for this compound. Without this fundamental data, a direct and quantitative comparison of its pharmacokinetic profile with that of diazepam is not possible at this time.
Experimental Protocols
A typical experimental design to compare the pharmacokinetics of this compound and diazepam would involve a randomized, crossover study in a cohort of healthy human volunteers.
1. Subject Recruitment and Dosing:
-
A group of healthy adult volunteers would be recruited after obtaining informed consent.
-
Subjects would be randomly assigned to receive a single oral dose of either this compound or diazepam in the first study period.
-
After a washout period of sufficient duration to ensure complete elimination of the first drug, subjects would receive the other drug in the second study period.
2. Sample Collection:
-
Serial blood samples would be collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Plasma would be separated from the blood samples by centrifugation and stored frozen until analysis.
3. Bioanalytical Method:
-
A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method would be used to quantify the concentrations of this compound, diazepam, and its major active metabolite, desmethyldiazepam, in the plasma samples.
4. Pharmacokinetic Analysis:
-
The plasma concentration-time data for each subject and each drug would be analyzed using non-compartmental methods to determine the following pharmacokinetic parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
-
t1/2: Elimination half-life.
-
CL/F: Apparent total body clearance.
-
Vd/F: Apparent volume of distribution.
-
Data Presentation
The collected pharmacokinetic data would be summarized in a table for direct comparison.
| Pharmacokinetic Parameter | This compound | Diazepam |
| Dose (mg) | Data not available | 10 |
| Cmax (ng/mL) | Data not available | ~150-250 |
| Tmax (h) | Data not available | 1 - 1.5 |
| AUC0-∞ (ng·h/mL) | Data not available | ~3000-5000 |
| t1/2 (h) | Data not available | 20 - 50 |
| CL/F (L/h) | Data not available | ~20-30 |
| Vd/F (L) | Data not available | ~70-100 |
Note: The values for diazepam are approximate and can vary depending on the individual and the specific study.
Experimental Workflow
Figure 1: Experimental workflow for a comparative pharmacokinetic study.
References
Evaluating the Anxiolytic Profile of Ro 23-0364 Against Other Partial Agonists: A Comparative Guide
This guide provides a detailed comparison of the anxiolytic profile of the benzodiazepine partial agonist Ro 23-0364 with other notable partial agonists: bretazenil, imidazenil, and abecarnil. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available preclinical and clinical data to inform future research and development in the field of anxiolytics.
Introduction to Benzodiazepine Partial Agonists
Benzodiazepine (BZD) full agonists, such as diazepam, are effective anxiolytics but are associated with a range of undesirable side effects, including sedation, amnesia, ataxia, and the potential for tolerance and dependence. These side effects are primarily mediated by their action at different subtypes of the γ-aminobutyric acid type A (GABA-A) receptor. Partial agonists at the benzodiazepine binding site of the GABA-A receptor have been developed with the aim of retaining the anxiolytic properties of full agonists while minimizing their side effect profile. This is theoretically achieved by producing a submaximal response upon binding to the receptor, thereby offering a wider therapeutic window. This guide focuses on the comparative pharmacology of this compound and other key partial agonists.
Comparative Anxiolytic and Side Effect Profile
The following tables summarize the available data on the anxiolytic efficacy and sedative/motor-impairing effects of this compound, bretazenil, imidazenil, and abecarnil. It is important to note that directly comparable quantitative data, particularly for this compound, is limited in the publicly available literature.
Table 1: Anxiolytic Activity in Preclinical Models
| Compound | Test Model | Species | Anxiolytic Effect (ED50 or effective dose) | Citation(s) |
| This compound | Various | Rodents | Described as having anxiolytic properties, but specific ED50 values are not readily available in the searched literature. | [1][2] |
| Bretazenil | Anticonflict test | Rats | Potent anticonflict activity. | [3] |
| Elevated Plus-Maze | Rats | Increased open arm exploration. | [4] | |
| Imidazenil | Vogel Conflict Test | Rats | Marked anticonflict profile; 10 times more potent than bretazenil.[2] | |
| Anticonflict Actions | Rodents | Potent anxiolytic actions at non-sedating doses. | ||
| Abecarnil | Water-Lick Test | Rats | Potent anticonflict activity (0.5-10 mg/kg, p.o.). | |
| Elevated X-Maze | Rats | Anxiolytic-like effects (0.03-0.3 mg/kg). |
Table 2: Sedative and Motor-Impairing Effects in Preclinical Models
| Compound | Test Model | Species | Sedative/Ataxic Effect (ED50 or observed effect) | Citation(s) |
| This compound | Locomotor Activity | Rats | Reduces locomotor activity at higher doses, suggesting sedative effects. | |
| Bretazenil | Rotarod Test | Rats | Effective at decreasing motor performance at high rotational speeds. | |
| Locomotor Activity | Rats | Suppresses locomotor activity. | ||
| Imidazenil | Locomotor Activity | Rats/Mice | Virtually devoid of sedative effects; does not suppress locomotor activity at anxiolytic doses. | |
| Horizontal Activity | Rats | Slightly decreased horizontal activity (40%) compared to diazepam (85%). | ||
| Abecarnil | Motor Coordination | Rodents | No or only weak activity in tests of motor coordination. | |
| Fighting Behavior | Mice/Monkeys | Little sedative and ataxic effects compared to BZ anxiolytics. |
Table 3: Receptor Binding Affinity and Efficacy
| Compound | GABA-A Receptor Subtype Affinity (Ki, nM) / Efficacy | Key Findings | Citation(s) |
| This compound | Not specified in detail in the searched literature. | Described as a mixed agonist/antagonist. | |
| Bretazenil | Binds to α1, α2, α3, α4, α5, and α6 subunit-containing receptors. | Broad spectrum of action; partial agonist. | |
| Imidazenil | Low intrinsic efficacy at α1-containing receptors; high efficacy at α5-containing receptors. | Selectivity for α5 may contribute to its non-sedating profile. | |
| Abecarnil | Higher affinity for BZ1 (α1-containing) receptors (Ki = 0.24 nM) than BZ2 receptors (Ki = 1.3 nM). | Selective partial agonist at central BZ1 receptors. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation of the data.
Elevated Plus-Maze (EPM) Test
Principle: This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms.
Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two arms enclosed by high walls.
Procedure:
-
The animal is placed at the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a set period, typically 5 minutes.
-
Behavior is recorded by a video camera and analyzed either manually or using automated tracking software.
-
Key parameters measured include:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total arm entries (as a measure of general activity).
-
Interpretation: An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic effect.
Light-Dark Box Test
Principle: This test is based on the innate aversion of rodents to brightly illuminated areas and their exploratory drive in a novel environment. Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.
Procedure:
-
The animal is placed in the center of the light compartment.
-
The animal is allowed to freely explore both compartments for a defined period, usually 5-10 minutes.
-
An automated system or video recording is used to track the animal's movement.
-
Parameters measured include:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
Interpretation: Anxiolytic activity is suggested by an increase in the time spent in the light compartment and an increased number of transitions.
Vogel Conflict Test
Principle: This is a conflict-based model where a motivated behavior (drinking by a water-deprived animal) is suppressed by punishment (a mild electric shock). Anxiolytic drugs disinhibit this suppressed behavior, leading to an increase in punished drinking.
Apparatus: An operant chamber with a drinking spout connected to a water source and a shock generator.
Procedure:
-
Animals (typically rats) are water-deprived for a period (e.g., 24-48 hours) before the test.
-
The animal is placed in the chamber and allowed to drink from the spout.
-
After a certain number of licks (e.g., every 20th lick), a mild electric shock is delivered through the drinking spout.
-
The number of shocks received (and consequently, the number of punished licks) during a set session time is recorded.
Interpretation: Anxiolytic compounds increase the number of shocks the animal is willing to take to drink, indicating a reduction in the anxiety or fear associated with the punishment.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the GABA-A receptor signaling pathway and a typical experimental workflow for evaluating anxiolytic compounds.
References
- 1. Novel anxiolytics that act as partial agonists at benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The pharmacological properties of Y-23684, a benzodiazepine receptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
Safety Operating Guide
Proper Disposal of Ro 23-0364: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for Ro 23-0364 was found during the search. The following guidelines are based on general best practices for the disposal of hazardous chemical waste and benzodiazepine-related compounds in a laboratory setting. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) office for specific protocols and regulatory requirements.
I. Essential Safety and Logistical Information
This compound is an imidazobenzodiazepine agent.[1] As with many pharmaceutical compounds, it should be treated as a hazardous chemical for disposal purposes. Improper disposal can pose risks to human health and the environment. The primary principle for managing laboratory waste is to have a disposal plan in place before beginning any experiment.
Key Principles for Hazardous Waste Management:
-
Identification: All chemical waste must be properly identified. Since a specific SDS is unavailable, this compound should be handled as a potentially toxic and hazardous substance.
-
Segregation: Do not mix hazardous waste with non-hazardous waste. Incompatible wastes should always be stored separately to prevent dangerous reactions.
-
Containment: Use sturdy, leak-proof containers that are chemically compatible with the waste. Containers must be kept closed except when adding waste.
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and any known hazard characteristics.[2]
-
Accumulation: Laboratories should designate a specific satellite accumulation area for hazardous waste.[3] These areas must be inspected regularly for leaks.
-
Professional Disposal: Never dispose of hazardous chemicals down the drain, by evaporation, or in the regular trash.[1][4] All hazardous waste must be disposed of through your institution's EHS program, which typically involves collection by a licensed hazardous waste contractor.
II. Chemical and Physical Properties of this compound
The following table summarizes the known quantitative data for this compound.
| Property Name | Property Value |
| Molecular Formula | C₁₈H₁₃ClN₄O₂ |
| Molecular Weight | 352.8 g/mol |
| IUPAC Name | 6-(2-chlorophenyl)-4-hydroxy-4H-imidazo[1,5-a]benzodiazepine-3-carboxamide |
| CAS Number | 98602-08-5 |
Source: PubChem CID 155998
III. Step-by-Step Disposal Protocol for this compound
The following protocol provides a general framework for the proper disposal of this compound.
1. Waste Collection and Containment:
- Collect all waste containing this compound (e.g., unused compound, contaminated labware, solutions) in a designated hazardous waste container.
- The container should be made of a material compatible with the waste. For solid waste, a securely sealed plastic or glass container is appropriate. For liquid waste, use a screw-capped bottle, preferably the original container if it is in good condition.
- Ensure the container is in good condition with no cracks or leaks.
2. Labeling the Waste Container:
- Affix a completed hazardous waste label to the container. The label must include:
- The words "Hazardous Waste."
- The full chemical name: "this compound" and its CAS number: "98602-08-5".
- The approximate quantity of waste.
- The date the waste was first added to the container.
- The name of the principal investigator or laboratory contact.
3. Storage in a Satellite Accumulation Area:
- Store the labeled waste container in a designated satellite accumulation area within the laboratory.
- This area should be at or near the point of generation and under the control of the laboratory personnel.
- Ensure secondary containment is used for liquid waste to prevent spills.
4. Arranging for Waste Pickup:
- Once the container is full or you are ready to dispose of it, contact your institution's EHS office to schedule a waste pickup.
- Do not transport hazardous waste outside of your laboratory. Trained EHS professionals will handle the removal.
5. Disposal of Empty Containers:
- A container that has held this compound should be triple-rinsed with a suitable solvent.
- The first rinsate must be collected and disposed of as hazardous waste.
- Subsequent rinses may also need to be collected, depending on institutional policy.
- After thorough rinsing and air-drying, deface or remove the original label and dispose of the container as regular solid waste, or as instructed by your EHS office.
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
